

# tert-Butoxyamine hydrochloride physical characteristics

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## Compound of Interest

Compound Name: *O-tert-Butylhydroxylamine hydrochloride*

Cat. No.: *B115127*

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An In-depth Technical Guide to the Physical Characteristics of tert-Butoxyamine Hydrochloride and its Isomer

## Authored by a Senior Application Scientist

Introduction: Navigating the Isomeric Ambiguity of "tert-Butoxyamine Hydrochloride"

In the field of chemical synthesis and drug development, precise molecular identification is paramount. The common name "tert-Butoxyamine hydrochloride" presents a significant point of ambiguity, as it is often used to refer to two distinct isomers: **O-tert-Butylhydroxylamine hydrochloride** and N-tert-Butylhydroxylamine hydrochloride. These compounds, while sharing the same molecular formula and weight, possess different structural arrangements, leading to distinct physical and chemical properties. This guide provides a detailed examination of these characteristics to ensure researchers, scientists, and drug development professionals can make informed decisions in their experimental designs. Understanding the differences in properties such as melting point, solubility, and reactivity is critical for protocol accuracy, reaction yield, and safety.

This document serves as a comprehensive technical resource, clarifying the identity and physical profiles of these two important chemical reagents.

## Part 1: Isomer Identification and Structure

The core difference between the two isomers lies in the point of attachment of the tert-butyl group to the hydroxylamine backbone.

## O-tert-Butylhydroxylamine Hydrochloride

In this isomer, the bulky tert-butyl group is bonded to the oxygen atom, forming an alkoxyamine. This structure is most accurately described by the name tert-butoxyamine.

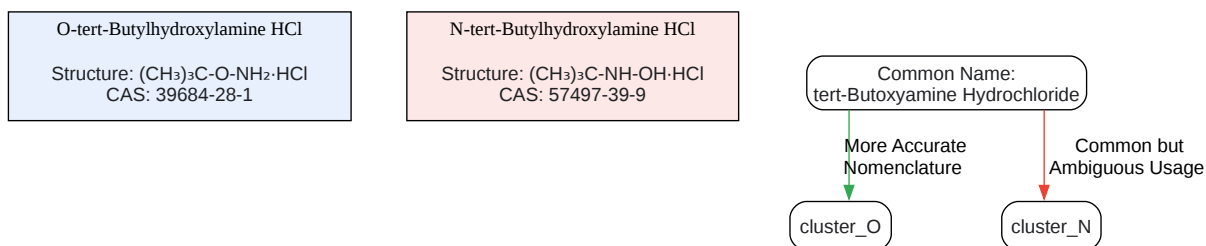
- Systematic IUPAC Name: O-tert-butylhydroxylamine;hydrochloride[1]
- Common Synonyms: tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride, O-(1,1-Dimethylethyl)hydroxylamine hydrochloride[2]
- CAS Number: 39684-28-1[1][2]
- Molecular Formula:  $C_4H_{11}NO \cdot HCl$  (or  $C_4H_{12}ClNO$ )[1][2]
- Molecular Weight: 125.60 g/mol [1]
- SMILES String: CC(C)(C)ON.Cl

## N-tert-Butylhydroxylamine Hydrochloride

Conversely, in this isomer, the tert-butyl group is bonded directly to the nitrogen atom.

- Systematic IUPAC Name: N-tert-butylhydroxylamine;hydrochloride[3]
- Common Synonyms: N-(t-Butyl)-hydroxylamine hydrochloride, N-Hydroxy-2-methyl-2-propanamine hydrochloride[4]
- CAS Number: 57497-39-9[4][5][6]
- Molecular Formula:  $C_4H_{11}NO \cdot HCl$  (or  $C_4H_{12}ClNO$ )[3][4][5]
- Molecular Weight: 125.60 g/mol [3][5]
- SMILES String: CC(C)(C)NO.Cl[5]

The structural distinction is visualized in the diagram below.



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**Figure 1:** Structural differences between the two isomers.

## Part 2: Comparative Physical and Chemical Properties

The differing placement of the tert-butyl group significantly influences the intermolecular forces and crystalline structure of each compound, resulting in varied physical properties. These are summarized for direct comparison.

Property	O-tert-Butylhydroxylamine Hydrochloride	N-tert-Butylhydroxylamine Hydrochloride
Appearance	Solid. Off-white to light pink solid[2].	White crystalline solid[4][7].
Melting Point	~155 °C (decomposes). 155 - 165 °C[2].	183-185 °C[4][6]. 183-189 °C[7].
Solubility	Soluble in water (0.5 g / 10 mL).	Soluble in water[6].
Stability	Stable under recommended storage conditions (2-8 °C)[2].	Stable, but sensitive to heat and light. Should be stored in a cool, dry place[7].
Reactivity	Used in the synthesis of N-hydroxy peptides and as a reactant for making MMP inhibitors. It is a valuable reagent for the selective reduction of carbonyl compounds[2].	A versatile building block in organic synthesis and a precursor for active pharmaceutical ingredients (APIs)[7]. Used in spin trapping of short-lived radicals.

## Part 3: Safety and Handling

Proper handling is crucial for laboratory safety. While both are irritants, their specific hazard profiles may differ slightly. Always consult the most current Safety Data Sheet (SDS) from your supplier.

### O-tert-Butylhydroxylamine Hydrochloride (CAS 39684-28-1)

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319)[8]. Some sources also list it as a flammable solid (H228)[1].
- Precautions: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Avoid breathing dust[8].

- Storage: Store in a cool, shaded area at 2-8 °C. Keep the container tightly closed and protect from moisture. Handle under an inert gas[2][8].

## N-tert-Butylhydroxylamine Hydrochloride (CAS 57497-39-9)

- Hazards: Irritating to eyes, respiratory system, and skin[6]. GHS classifications indicate it causes skin and serious eye irritation[3].
- Precautions: Avoid contact with skin and eyes. Do not breathe dust. Wear suitable protective clothing, gloves, and eye/face protection[6].
- Storage: Store in a cool, dry, and well-ventilated place away from heat and light[7]. Classified under combustible solids storage class[5].

## Part 4: Experimental Protocol: Isothermal Solubility Determination

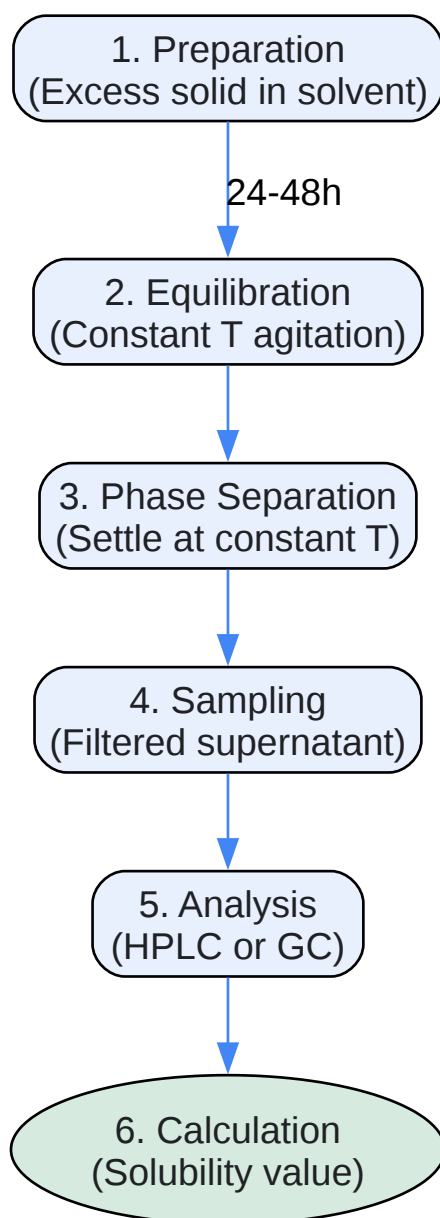
To quantify the solubility of a compound like tert-butoxyamine hydrochloride in a given solvent, a robust and self-validating protocol is essential. The isothermal equilibrium method is a standard approach. The causality behind this choice is that it ensures the system reaches a true thermodynamic equilibrium at a constant temperature, providing a reliable and reproducible solubility value.

### Methodology: Isothermal Equilibrium Saturation

- Preparation: Add an excess amount of the hydrochloride salt to a known volume of the chosen solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel. The excess solid is critical to ensure saturation is achieved and maintained.
- Equilibration: Agitate the mixture at a constant, defined temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours). This allows the dissolution process to reach equilibrium.
- Phase Separation: Cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step to prevent changes in solubility.

- **Sampling:** Carefully extract a sample from the clear, supernatant liquid phase using a filtered syringe to prevent any solid particles from being transferred.
- **Analysis:** Accurately weigh a known mass of the saturated solution. Determine the concentration of the solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization. A calibration curve with known standards must be prepared to ensure quantitative accuracy.
- **Calculation:** The solubility is calculated from the determined concentration and expressed as g/100 g of solvent or mol/L.

The workflow for this protocol is illustrated below.



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## Sources

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